(7-Chloro-3,5-dimethyl-1-benzofuran-2-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Chloro-3,5-dimethyl-1-benzofuran-2-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone: is a complex organic compound that features a benzofuran core substituted with chloro and methyl groups, and a pyrazinylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Chloro-3,5-dimethyl-1-benzofuran-2-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the introduction of chloro and methyl substituents. The pyrazinylpiperazine moiety is then attached through a series of coupling reactions. Specific reagents and conditions may include the use of organolithium reagents, transition metal catalysts, and various protecting groups to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazinylpiperazine moiety, potentially converting it to a more saturated piperazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated piperazine derivatives.
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Industry: In the industrial sector, it may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals .
Mechanism of Action
The mechanism of action of (7-Chloro-3,5-dimethyl-1-benzofuran-2-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core may interact with hydrophobic pockets, while the pyrazinylpiperazine moiety can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E, used in biological research and as a superoxide anion scavenger.
Uniqueness: (7-Chloro-3,5-dimethyl-1-benzofuran-2-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone is unique due to its specific substitution pattern and the combination of benzofuran and pyrazinylpiperazine moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-12-9-14-13(2)17(26-18(14)15(20)10-12)19(25)24-7-5-23(6-8-24)16-11-21-3-4-22-16/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGKOULITGJLHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)N3CCN(CC3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.